molecular formula C21H28N4O B2447895 (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025259-81-7

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile

Cat. No.: B2447895
CAS No.: 1025259-81-7
M. Wt: 352.482
InChI Key: NKFIQJBPYKCCSQ-PMOSEHGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a phenyl ring with a decoxy substituent, and a butenedinitrile moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 4-decoxybenzaldehyde with 2-amino-3-butenedinitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base intermediate. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Halides, alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural properties also make it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3/b21-20-,25-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIQJBPYKCCSQ-QMPDWSFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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